N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 2640877-46-7
VCID: VC11846081
InChI: InChI=1S/C17H19N5O2S2/c23-26(24,14-2-1-6-18-11-14)22-8-4-13(5-9-22)10-20-17-21-15-12-19-7-3-16(15)25-17/h1-3,6-7,11-13H,4-5,8-10H2,(H,20,21)
SMILES: C1CN(CCC1CNC2=NC3=C(S2)C=CN=C3)S(=O)(=O)C4=CN=CC=C4
Molecular Formula: C17H19N5O2S2
Molecular Weight: 389.5 g/mol

N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine

CAS No.: 2640877-46-7

Cat. No.: VC11846081

Molecular Formula: C17H19N5O2S2

Molecular Weight: 389.5 g/mol

* For research use only. Not for human or veterinary use.

N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine - 2640877-46-7

Specification

CAS No. 2640877-46-7
Molecular Formula C17H19N5O2S2
Molecular Weight 389.5 g/mol
IUPAC Name N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine
Standard InChI InChI=1S/C17H19N5O2S2/c23-26(24,14-2-1-6-18-11-14)22-8-4-13(5-9-22)10-20-17-21-15-12-19-7-3-16(15)25-17/h1-3,6-7,11-13H,4-5,8-10H2,(H,20,21)
Standard InChI Key BFZJMJUGEGYGDM-UHFFFAOYSA-N
SMILES C1CN(CCC1CNC2=NC3=C(S2)C=CN=C3)S(=O)(=O)C4=CN=CC=C4
Canonical SMILES C1CN(CCC1CNC2=NC3=C(S2)C=CN=C3)S(=O)(=O)C4=CN=CC=C4

Introduction

The compound N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}- thiazolo[4,5-c]pyridin-2-amine is a complex organic molecule that combines a pyridine sulfonyl moiety with a thiazolopyridine ring system. This structure suggests potential biological activity, given the presence of both sulfonamide and thiazolopyridine functionalities, which are known for their roles in medicinal chemistry.

Biological Activity

  • Sulfonamide Functionality: Sulfonamides are known for their antibacterial properties, often inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.

  • Thiazolopyridine Moiety: Thiazolopyridines have been explored for various biological activities, including enzyme inhibition. For example, thiazolo[5,4-b]pyridine derivatives have shown potent PI3Kα inhibitory activity, highlighting the importance of the pyridyl attached to the thiazolopyridine core .

Potential Applications

Given the structural components, N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}- thiazolo[4,5-c]pyridin-2-amine could be explored for applications in medicinal chemistry, particularly in areas where sulfonamides and thiazolopyridines have shown promise. This includes antibacterial therapies and enzyme inhibition strategies.

Data Table: Comparison of Related Compounds

CompoundMolecular FormulaBiological ActivityReferences
N-[(oxolan-2-yl)methyl]-N'-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}ethanediamideC₁₄H₁₈N₄O₂SSulfonamide, potential antibacterial
Thiazolo[5,4-b]pyridine derivativesVariousPI3Kα inhibition
3-Hydroxy-1-(4-methylphenyl)sulfonyl-4-[(4-piperidin-1-ylpiperidin-1-yl)methyl]pyridin-2-oneC₂₃H₃₁N₃O₄SPotential medicinal applications

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator